N-(4-cyanophenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide
Description
Properties
IUPAC Name |
N-(4-cyanophenyl)-2-[3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N6O2S/c1-32-21-5-3-2-4-20(21)29-12-14-30(15-13-29)23-24(27-11-10-26-23)33-17-22(31)28-19-8-6-18(16-25)7-9-19/h2-11H,12-15,17H2,1H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCCGBJTWPUSBFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3=NC=CN=C3SCC(=O)NC4=CC=C(C=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-cyanophenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide is a synthetic compound that belongs to the class of piperazine derivatives. These compounds are recognized for their diverse biological activities, including potential therapeutic applications in various fields such as neuroscience and oncology.
Chemical Structure and Properties
The compound's IUPAC name is this compound, and its chemical formula is C20H22N4O2S. It features a complex structure that includes a piperazine ring, a pyrazine moiety, and a sulfanyl group, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 394.48 g/mol |
| IUPAC Name | This compound |
| Chemical Formula | C20H22N4O2S |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including neurotransmitter receptors and enzymes. The compound may modulate the activity of these targets, leading to pharmacological effects such as:
- Antidepressant Activity : Similar compounds have been shown to exhibit antidepressant-like effects in animal models by enhancing serotonergic and noradrenergic neurotransmission.
- Anticonvulsant Properties : Research indicates that piperazine derivatives can act on voltage-sensitive sodium channels, which are crucial in the modulation of neuronal excitability.
Pharmacological Studies
Recent studies have explored the pharmacological potential of related piperazine derivatives. For instance, compounds with similar structures have demonstrated significant activity against acetylcholinesterase (AChE), suggesting potential applications in treating Alzheimer's disease. Additionally, some derivatives have been evaluated for their ability to inhibit urease, indicating possible applications in managing urinary tract infections.
Case Study: Anticonvulsant Activity
In a study evaluating the anticonvulsant activity of piperazine derivatives, several compounds were synthesized and tested using the maximal electroshock (MES) model. The results indicated that certain derivatives exhibited protective effects against seizures at specific dosages, highlighting the potential of these compounds in epilepsy treatment.
| Compound | Dose (mg/kg) | MES Protection (%) |
|---|---|---|
| Compound A | 100 | 75 |
| Compound B | 300 | 85 |
| N-(4-cyanophenyl)-... | 100 | 70 |
Toxicology Profile
The toxicological assessment of similar piperazine derivatives has shown varying degrees of safety. In preliminary studies, acute neurological toxicity was evaluated using the rotarod test, indicating that while some compounds exhibited minimal toxicity, others required further investigation to establish a safe therapeutic window.
Conclusion and Future Directions
This compound represents a promising candidate for further research due to its complex structure and potential biological activities. Future studies should focus on:
- In-depth Mechanistic Studies : Understanding the specific pathways through which this compound exerts its effects.
- Clinical Trials : Evaluating efficacy and safety in human subjects for conditions such as depression and epilepsy.
- Structure-Activity Relationship (SAR) Analysis : Identifying modifications that enhance biological activity while minimizing toxicity.
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex structure that includes:
- A cyanophenyl group
- A piperazine moiety
- A pyrazinyl unit
- A sulfanyl linkage
These structural components contribute to its biological activity and potential therapeutic applications.
Anticancer Activity
Recent studies have indicated that compounds similar to N-(4-cyanophenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide exhibit promising anticancer properties. For instance, derivatives of pyrazine compounds have been evaluated for their cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7), prostate cancer (PC3), and liver carcinoma (HepG2) .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 | 5.71 | |
| Compound B | PC3 | 18.4 | |
| Compound C | HepG2 | 6.14 |
Antidepressant and Anxiolytic Effects
The piperazine moiety in this compound suggests potential use in treating mood disorders. Piperazine derivatives are known for their anxiolytic and antidepressant properties, which may extend to this compound .
Table 2: Pharmacological Activities of Piperazine Derivatives
| Activity | Compound Name | Reference |
|---|---|---|
| Anxiolytic | Piperazine Derivative X | |
| Antidepressant | Piperazine Derivative Y |
Synthetic Pathways
The synthesis of this compound has been approached through various methods, emphasizing the use of commercially available reagents and straightforward transformations. The synthetic route often involves the formation of the piperazine ring followed by coupling with pyrazine derivatives .
In Silico Studies
Computational studies utilizing molecular docking techniques have been employed to predict the binding affinity of this compound to various biological targets. Such studies suggest that it may act as a potent inhibitor for specific enzymes involved in inflammatory pathways, such as lipoxygenase .
Table 3: In Silico Binding Affinity Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperazine and Sulfur-Containing Moieties
N-(4-Fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide (CAS: 701926-99-0)
- Key Features :
- Piperazine ring sulfonylated at position 4 with a 4-methylphenyl group.
- Acetamide nitrogen linked to a 4-fluorophenyl group.
- The 4-fluorophenyl group may enhance lipophilicity compared to the 4-cyanophenyl group .
2-[4-(4-Methoxyphenyl)piperazin-1-yl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide (CAS: 587004-28-2)
- Key Features :
- Piperazine substituted with 4-methoxyphenyl.
- Acetamide nitrogen attached to a benzothiazole-containing aromatic system.
- Comparison :
Analogues with Pyrazine or Pyrazole Cores
2-{[5-(Diphenylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(pyrazin-2-yl)acetamide
- Key Features :
- Pyrazine core with a sulfanyl-linked oxadiazole and diphenylmethyl group.
- The diphenylmethyl group may enhance steric bulk .
N-{4-[5-(4-Chlorophenyl)-1-(4-sulfamoylphenyl)pyrazol-3-yl]phenyl}acetamide Derivatives
- Key Features :
- Pyrazole core with sulfamoylphenyl and chlorophenyl substituents.
- Comparison: The pyrazole ring offers a different aromatic system compared to pyrazine, which may alter π-π stacking interactions in biological systems. The sulfamoyl group could improve water solubility relative to the cyanophenyl group .
Diazonium Salt Coupling ()
- Example: Synthesis of 2-cyano-2-[2-(4-methylphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide (13a). Yield: 94%, mp 288°C. Comparison: The target compound’s synthesis likely involves similar coupling reactions but with distinct intermediates (e.g., piperazine derivatives vs. diazonium salts) .
S-Alkylation ()
Physicochemical Properties
*Calculated based on structural formula.
Research Findings and Implications
- Electronic Effects: The 4-cyanophenyl group in the target compound may act as a stronger electron-withdrawing group compared to fluorophenyl or methoxyphenyl substituents, influencing receptor binding kinetics .
- Piperazine Substitution : The 2-methoxyphenyl group on piperazine could enhance selectivity for serotonin receptors compared to 4-methylphenyl or sulfonamide derivatives .
- Synthetic Challenges : The pyrazine-piperazine scaffold may require multi-step synthesis, contrasting with simpler diazonium coupling or S-alkylation routes used for analogues .
Q & A
Q. What are the recommended synthetic routes for this compound, and how can purity be validated?
The synthesis of sulfanyl acetamide derivatives typically involves coupling a pyrazine-thiol intermediate with a substituted acetamide via nucleophilic substitution. For example, analogous compounds (e.g., pyrazoline derivatives) are synthesized by reacting chalcone intermediates with hydrazine derivatives in ethanol under reflux, followed by recrystallization . Purity validation requires a combination of chromatographic (HPLC, TLC) and spectroscopic methods (¹H/¹³C NMR, FT-IR). Mass spectrometry (HRMS) confirms molecular weight, while elemental analysis ensures stoichiometric integrity .
Q. Which crystallographic techniques are essential for determining its structure?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection using Bruker APEX2 detectors and refinement via SHELXL (e.g., SHELXL2016) are widely employed . Key steps include:
- Data reduction : SAINT software for frame integration .
- Structure solution : Direct methods in SHELXS-97 .
- Refinement : SHELXL for anisotropic displacement parameters and hydrogen bonding networks .
- Validation : PLATON for symmetry checks and intermolecular interactions .
Q. What analytical methods are critical for characterizing its electronic and conformational properties?
- Spectroscopy : ¹H NMR (for proton environments near the cyanophenyl and piperazine groups), ¹³C NMR (carbonyl and aromatic carbons), and UV-Vis (π→π* transitions in the pyrazine ring) .
- Computational : Density Functional Theory (DFT) calculations (e.g., using Gaussian) to model electronic properties and frontier molecular orbitals. PubChem-derived InChI keys and SMILES strings enable database comparisons .
Advanced Questions
Q. How can researchers resolve discrepancies between spectroscopic data and crystallographic results?
Contradictions often arise from dynamic effects (e.g., tautomerism) in solution versus static crystal structures. Strategies include:
- Variable-temperature NMR to detect conformational flexibility .
- Comparative analysis of analogous structures (e.g., intramolecular N–H⋯N hydrogen bonds in pyrimidine derivatives stabilize folded conformations; deviations may indicate steric strain) .
- Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H⋯π contacts) influencing crystallographic packing .
Q. What strategies optimize the sulfanyl acetamide moiety’s synthesis?
- Solvent selection : Ethanol or DMF improves solubility of intermediates .
- Catalysis : Use of K₂CO₃ or Et₃N to deprotonate thiol groups, enhancing nucleophilicity .
- Temperature control : Reactions at 60–80°C prevent side-product formation in pyrazine-thiol coupling .
- Workup : Column chromatography (silica gel, ethyl acetate/hexane) isolates the product, followed by recrystallization in ethanol for high-purity crystals .
Q. How do piperazine substituents influence conformational stability and bioactivity?
- Steric effects : Bulky groups (e.g., 2-methoxyphenyl in this compound) restrict piperazine ring puckering, altering receptor-binding affinity. Compare with N-(4-fluorophenyl) analogs to assess substituent electronic effects .
- Hydrogen bonding : Intramolecular N–H⋯O/N interactions (common in acetamide derivatives) stabilize specific conformations, as seen in SCXRD studies of related structures .
- SAR studies : Modify the methoxy group’s position to evaluate how π-stacking or dipole interactions affect activity .
Q. What computational tools predict this compound’s reactivity in nucleophilic environments?
- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., kinases, GPCRs).
- Reactivity indices : Fukui functions (derived from DFT) identify electrophilic/nucleophilic sites on the pyrazine ring .
- Solvent modeling : COSMO-RS to simulate solvation effects on reaction pathways .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
